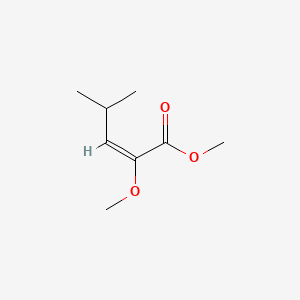

Methyl 2-methoxy-4-methyl-2-pentenoate

Description

Properties

CAS No. |

56009-36-0 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl (E)-2-methoxy-4-methylpent-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-6(2)5-7(10-3)8(9)11-4/h5-6H,1-4H3/b7-5+ |

InChI Key |

IQZPNZPMOMCCKD-FNORWQNLSA-N |

Isomeric SMILES |

CC(C)/C=C(\C(=O)OC)/OC |

Canonical SMILES |

CC(C)C=C(C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-4-methyl-2-pentenoate can be synthesized through several methods. One common approach involves the esterification of 2-pentenoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-methyl-2-pentenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-4-methyl-2-pentenoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4-methyl-2-pentenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the molecule also allows for addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with other methyl esters, differing primarily in substituents and backbone configuration. Key analogues include:

| Compound Name | Key Functional Groups | Molecular Formula | Applications |

|---|---|---|---|

| Methyl 2-methoxy-4-methyl-2-pentenoate | α,β-unsaturated ester, methoxy, methyl | C₈H₁₂O₃ | Organic synthesis intermediates |

| Methyl salicylate | Aromatic ester, hydroxyl | C₈H₈O₃ | Fragrances, topical analgesics |

| Z-Communic acid methyl ester | Diterpene ester, conjugated diene | C₂₁H₃₂O₂ | Plant resin components, biofuels |

| Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate | Amino, imidazole, ester | C₁₂H₁₉N₃O₂ | Pharmaceutical intermediates |

Physical and Chemical Properties

Methyl esters exhibit distinct properties based on substituents. For example:

| Property | This compound | Methyl Salicylate | Z-Communic Acid Methyl Ester |

|---|---|---|---|

| Molecular Weight (g/mol) | ~158.18 | 152.15 | ~316.48 |

| Boiling Point (°C) | ~180–200 (estimated) | 222 | >300 (high due to diterpene) |

| Solubility | Moderate in polar solvents | Low in water | Insoluble in water |

| Reactivity | Diels-Alder participation | Ester hydrolysis | Oxidation-resistant |

Key Observations :

- The target compound’s conjugated double bond enables participation in cycloaddition reactions, unlike saturated esters like methyl salicylate .

- Its methoxy group enhances polarity, improving solubility in acetone or ethanol compared to non-polar diterpene esters (e.g., Z-communic acid methyl ester) .

Spectroscopic and Analytical Data

Gas chromatography (GC) retention times and mass fragmentation patterns are critical for differentiation. For instance:

- This compound would likely elute earlier than diterpene esters (e.g., sandaracopimaric acid methyl ester) due to lower molecular weight .

- Mass spectrometry would show fragmentation at the ester group (m/z ~59) and methoxy loss (m/z ~31), distinct from methyl salicylate’s aromatic fragmentations .

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of Methyl 2-methoxy-4-methyl-2-pentenoate?

- Methodological Answer : The synthesis typically involves esterification of the corresponding unsaturated acid (e.g., 2-methoxy-4-methyl-2-pentenoic acid) with methanol using acid catalysts (e.g., H₂SO₄) or transesterification of its methyl ester precursors. For structurally similar compounds, protection of hydroxyl groups (e.g., using methoxy substituents) followed by elimination or oxidation steps is common. Reaction optimization should focus on temperature control (60–80°C), solvent selection (e.g., anhydrous THF), and purification via fractional distillation or column chromatography .

- Key Data Table :

| Parameter | Typical Range | Reference Technique |

|---|---|---|

| Reaction Temperature | 60–80°C | Reflux under N₂ atmosphere |

| Catalyst | H₂SO₄, p-TsOH | Acid catalysis |

| Purification | Silica gel chromatography | Hexane/EtOAc (4:1) |

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and double-bond geometry. Gas chromatography-mass spectrometry (GC-MS) is ideal for assessing purity and identifying volatile byproducts. Cross-reference spectral data with authoritative databases such as CAS Common Chemistry or EPA DSSTox, which provide validated NMR and IR spectra for analogous esters .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation. Monitor for degradation via periodic GC-MS analysis. Similar α,β-unsaturated esters are prone to polymerization; adding stabilizers (e.g., hydroquinone) at 0.1% w/w can inhibit radical-initiated side reactions .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Studies on analogous α,β-unsaturated esters show that methoxy groups alter electron-withdrawing effects, impacting dienophile activity. Validate predictions with experimental kinetic studies under varying solvent polarities .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., logP, boiling point) for this compound?

- Methodological Answer : Cross-validate data from multiple regulatory databases (e.g., ChemIDplus, EPA DSSTox) and replicate measurements under standardized conditions (e.g., IUPAC guidelines). For logP, use shake-flask experiments paired with HPLC retention time analysis. Discrepancies often arise from solvent impurities or instrumental calibration errors .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution using lipases (e.g., Candida antarctica Lipase B). For sterically hindered esters, asymmetric hydrogenation of precursor ketones using Ru-BINAP catalysts has shown success. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data for this compound in literature?

- Methodological Answer :

- Step 1 : Compare NMR chemical shifts across solvent systems (e.g., CDCl₃ vs. DMSO-d₆). Methoxy groups exhibit δ ~3.3–3.5 ppm in ¹H NMR, while α,β-unsaturated esters show characteristic carbonyl (δ ~165–170 ppm in ¹³C NMR).

- Step 2 : Replicate synthesis using peer-reviewed protocols to isolate confounding variables (e.g., side reactions).

- Step 3 : Consult multi-source databases (e.g., FDA GSRS) for consensus spectra. Contradictions may stem from unaccounted tautomerism or isomerization .

Safety and Handling Protocols

- Critical Note : Always use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, goggles). For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.